1-(2-Bromophenyl)-2-methylcyclopentan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C12H15BrO/c1-9-5-4-8-12(9,14)10-6-2-3-7-11(10)13/h2-3,6-7,9,14H,4-5,8H2,1H3 |
InChI Key |
SFYSRNKWNVRGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=CC=CC=C2Br)O |
Origin of Product |
United States |
Strategic Approaches to the Synthesis of 1 2 Bromophenyl 2 Methylcyclopentan 1 Ol
Retrosynthetic Analysis of the 1-(2-Bromophenyl)-2-methylcyclopentan-1-ol Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnections involve the bonds formed during the key construction steps.
The primary disconnection is at the carbon-carbon bond between the phenyl ring and the cyclopentane (B165970) ring. This bond can be formed via a nucleophilic attack of an organometallic phenyl reagent onto a carbonyl group on the cyclopentane ring. This leads to two key synthons: a 2-bromophenyl anion equivalent and a 2-methylcyclopentanone (B130040) cation equivalent.
A further disconnection of the tertiary alcohol via a functional group interconversion (FGI) reveals the precursor ketone, 2-methylcyclopentanone. The 2-bromophenyl anion synthon can be practically accessed from 1,2-dibromobenzene (B107964) or bromobenzene, which in turn comes from benzene. 2-Methylcyclopentanone can be disconnected further, but is also a readily available starting material. This analysis suggests a convergent synthesis where the two main fragments are prepared separately and then combined in a crucial final step.
Multi-Step Synthetic Sequences for Bromophenyl Cyclopentanols
Based on the retrosynthetic analysis, a forward synthesis can be designed. This involves the preparation of the necessary precursors followed by their assembly to form the final product.
The synthesis of the 2-bromophenyl precursor is a critical initial step. Aromatic bromination is a well-established transformation, with numerous methods available for introducing a bromine atom onto an aromatic ring. thieme-connect.comresearchgate.net The choice of method depends on the substrate's reactivity and the desired regioselectivity. For benzene, electrophilic aromatic substitution is the standard approach.
Conventional methods often employ liquid bromine with a Lewis acid catalyst, such as FeBr₃. researchgate.net However, modern synthesis favors reagents that are safer and easier to handle. N-Bromosuccinimide (NBS) is a widely used alternative, often activated by an acid catalyst. organic-chemistry.org Oxidative bromination techniques, which use a bromide salt (like NaBr or NH₄Br) in conjunction with an oxidant, are also common and offer environmental advantages. researchgate.netorganic-chemistry.org For achieving specific ortho-bromination, directing groups can be employed to guide the electrophile to the desired position, a strategy known as ortho-lithiation followed by bromination, or transition-metal-catalyzed C-H activation. thieme-connect.com
Table 1: Comparison of Selected Aromatic Bromination Methods
| Reagent/System | Conditions | Advantages | Disadvantages |
| Br₂ / FeBr₃ | Anhydrous, often in a non-polar solvent | High reactivity, traditional method | Corrosive, generates HBr, can lead to polybromination |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or light | Solid reagent, easier to handle, selective | Can be less reactive for deactivated rings |
| NH₄Br / Oxone® | Methanol or water, room temperature | Mild conditions, uses a salt as bromine source organic-chemistry.org | May require longer reaction times |
| DMSO / HBr | DMSO as oxidant | Inexpensive, efficient for late-stage functionalization | Can require elevated temperatures |
Once the brominated aryl is obtained (e.g., 1,2-dibromobenzene), it can be converted into a suitable nucleophile, such as a Grignard reagent (2-bromophenylmagnesium bromide) or an organolithium reagent, for the subsequent coupling step.
The 2-methylcyclopentanone core can be purchased or synthesized. The formation of five-membered carbocycles is a fundamental topic in organic synthesis. scribd.com Numerous methods exist, broadly categorized into ring-closing (cyclization) reactions and cycloadditions. nih.govorganic-chemistry.org
Ring-closing reactions, such as the Dieckmann condensation of a substituted adipic acid ester, are classic methods for forming cyclopentanone (B42830) rings. organic-chemistry.org Another powerful technique is ring-closing metathesis (RCM) of a suitable diene, followed by hydrogenation of the resulting cyclopentene (B43876). organic-chemistry.org
[3+2] Cycloaddition reactions offer a convergent and often stereocontrolled route to cyclopentanes. nih.govbaranlab.org These reactions involve the combination of a three-carbon component and a two-carbon component. For instance, the reaction of a palladium-generated 1,3-dipole with an alkene can construct the cyclopentane skeleton efficiently. nih.gov These methods provide access to highly substituted and functionalized cyclopentane derivatives that might be difficult to obtain through classical cyclization routes. organic-chemistry.orgacs.org
The installation of the tertiary alcohol is the cornerstone of the synthesis, uniting the two primary fragments. The most direct method is the addition of an organometallic reagent to the carbonyl group of 2-methylcyclopentanone. pressbooks.pubpearson.com
The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds and synthesizing alcohols. organicchemistrytutor.com In this case, 2-bromophenylmagnesium bromide would be added to 2-methylcyclopentanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new C-C bond. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol, this compound. youtube.com Organolithium reagents can be used similarly and are often more reactive than their Grignard counterparts.
An alternative, though less direct, strategy involves the reduction of a carbonyl precursor. However, for the synthesis of a tertiary alcohol with two different alkyl/aryl groups attached to the carbinol carbon, the organometallic addition to a ketone is the most common and efficient method. pearson.com
Stereoselective and Enantioselective Synthesis of Substituted Cyclopentanols
The target molecule possesses two stereocenters: one at the tertiary alcohol carbon (C1) and one at the adjacent carbon bearing the methyl group (C2). Therefore, the synthesis can potentially yield a mixture of up to four stereoisomers. Controlling the stereochemical outcome is a significant challenge in modern organic synthesis.
When the 2-bromophenyl Grignard reagent adds to 2-methylcyclopentanone, it can approach the planar carbonyl group from two different faces relative to the pre-existing methyl group. Attack from the same face as the methyl group (syn-attack) leads to the cis-diastereomer, while attack from the opposite face (anti-attack) leads to the trans-diastereomer.
The diastereoselectivity of such additions is governed by steric and electronic factors, often rationalized by models such as the Felkin-Anh model. The bulky Grignard reagent will preferentially attack from the less sterically hindered face of the cyclopentanone ring. The conformation of the ring and the position of the methyl group will influence which face is more accessible. worktribe.com The choice of solvent and the nature of the metal cation (e.g., Mg²⁺, Li⁺) can also influence the transition state and thus the diastereomeric ratio of the products. nih.gov Achieving high diastereoselectivity often requires careful optimization of reaction conditions or the use of chiral auxiliaries or catalysts to favor the formation of one diastereomer over the other. nih.gov
Table 2: Potential Diastereomeric Products from Grignard Addition
| Product | Relative Stereochemistry | Description |
| (1R,2S)- and (1S,2R)-Isomers | trans | The hydroxyl group and the methyl group are on opposite sides of the cyclopentane ring. |
| (1R,2R)- and (1S,2S)-Isomers | cis | The hydroxyl group and the methyl group are on the same side of the cyclopentane ring. |
Further enantioselective control, aiming to produce a single enantiomer, would require more advanced strategies, such as the use of a chiral catalyst in the Grignard addition step or the resolution of a racemic mixture of the final products or intermediates. acs.org
Enantioselective Synthesis via Asymmetric Catalysis for Chiral Alcohols
The creation of chiral tertiary alcohols, such as this compound, is a significant challenge in organic synthesis due to the steric hindrance around the ketone precursor's carbonyl group. researchgate.netresearchgate.net Asymmetric catalysis offers a powerful solution by employing chiral catalysts to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
A primary strategy for synthesizing this class of compounds is the catalytic asymmetric addition of organometallic reagents to a prochiral ketone, in this case, 2-methylcyclopentanone with an organometallic reagent derived from 1,2-dibromobenzene. Various catalytic systems have been developed that demonstrate high enantioselectivity for the synthesis of chiral tertiary alcohols. researchgate.net For instance, Ni(II)-catalyzed asymmetric arylation of aryl ketones with organoboron reagents has been reported as an effective method. researchgate.net Another advanced approach involves the highly diastereo- and enantioselective cyanosilylation of ketones, which yields chiral tertiary cyanohydrins that can be further converted to the desired alcohol. chinesechemsoc.org
The choice of catalyst is crucial and often involves a metal center complexed with a chiral ligand. The ligand creates a chiral environment around the metal, directing the nucleophilic attack of the organometallic reagent to one face of the ketone. While specific catalytic systems for this compound are not extensively detailed in the literature, analogous reactions provide a clear framework for potential synthetic routes.
| Catalyst System | Substrate Type | Nucleophile | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ni(II) / Chiral Ligand | Aryl Ketones | Organoborons | Good to Excellent | researchgate.net |
| (salen)AlCl Complex / Phosphorane | Aliphatic Ketones | Me₂ (CH₂Cl)SiCN | High | chinesechemsoc.org |
| Cu(II) / Bisoxazolidine | Trifluoromethyl Ketones | Nitroalkanes | High | rsc.org |
| Chiral Tridentate Diamine/Phenol Ligand | Ketones | Organomagnesium Reagents | High | researchgate.net |
Enzymatic Resolution and Biocatalytic Approaches for Enantiomerically Pure Cyclopentanols
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing single-enantiomer compounds. nih.gov These methods utilize isolated enzymes or whole-cell systems, which operate under mild conditions and often exhibit exceptional levels of stereoselectivity. nih.govnih.gov
For the synthesis of enantiomerically pure this compound, two primary biocatalytic strategies are applicable:
Kinetic Resolution of a Racemic Mixture : This approach starts with a racemic mixture of the alcohol. An enzyme, typically a lipase (B570770), is used to selectively acylate one of the enantiomers, allowing the unreacted enantiomer (the alcohol) and the acylated enantiomer (the ester) to be separated. Lipases such as Candida antarctica lipase B (CAL-B) are widely used for their ability to resolve a broad range of alcohols. rsc.orgresearchgate.net This method is a versatile tool in organic synthesis for accessing enantiopure alcohols. rsc.org
Asymmetric Reduction of a Prochiral Ketone : This method involves the enantioselective reduction of the precursor ketone, 2-bromo-(2-methylcyclopentanone), using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). nih.gov These enzymes deliver a hydride to the carbonyl group in a highly stereospecific manner, producing the alcohol as a single enantiomer. This approach is often preferred as it can theoretically yield 100% of the desired enantiomer, unlike kinetic resolution which has a maximum theoretical yield of 50% for a single enantiomer. nih.gov
The use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, offers advantages like natural cofactor recycling, making the process more economically viable and environmentally sustainable. rsc.org
| Strategy | Enzyme Class | Typical Enzyme Example | Advantages | Reference |
|---|---|---|---|---|
| Kinetic Resolution | Lipase | Candida antarctica Lipase B (CAL-B) | Broad substrate scope, high enantioselectivity. rsc.org | rsc.orgchimia.ch |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Rhodococcus sp. ADH (RhADH) | High theoretical yield (up to 100%), excellent enantioselectivity. nih.gov | nih.govnih.gov |
| Whole-Cell Biocatalysis | Various (endogenous enzymes) | Daucus carota | Sustainable, natural cofactor recycling, cost-effective. rsc.org | rsc.org |
Radical Strategies for Stereoselective Cycloalcohol Construction
Radical cyclization reactions offer a unique and powerful method for constructing cyclic systems, including cyclopentanols. These strategies often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form a new ring. nih.gov Recent advancements have focused on controlling the stereoselectivity of these processes.
A notable strategy for the diastereoselective construction of β-substituted cyclopentanols involves a manganese-catalyzed reaction. acs.orgacs.org This method utilizes an α-silyl alcohol, which upon reaction with a Mn(III) species, generates an alkoxyl radical. This radical can then undergo a 1,2-silyl transfer to form a ketyl radical, which subsequently cyclizes in a stereoselective manner. acs.org The success of this reaction is attributed to the favorable kinetics of the radical 1,2-silyl transfer over the direct cyclization of the initial alkoxyl radical. acs.org This approach allows for the construction of cyclopentanols with high diastereoselectivity (up to >99:1 dr). acs.org
While radical reactions have historically been challenging to control in an enantioselective fashion, the development of metalloradical catalysis is changing this paradigm. nih.gov By using chiral catalysts, such as cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins, it is possible to mediate intramolecular radical C-H alkylations to construct five-membered rings with high enantioselectivity. nih.gov This approach provides a new retrosynthetic pathway for creating cyclic molecules from acyclic precursors.
| Strategy | Catalyst/Mediator | Key Intermediate | Stereocontrol | Reference |
|---|---|---|---|---|
| 1,2-Silyl Transfer / Cyclization | Manganese(III) | Alkoxyl Radical / Ketyl Radical | High Diastereoselectivity | acs.orgacs.org |
| Metalloradical C-H Alkylation | Chiral Cobalt(II) Complex | α-Metalloalkyl Radical | High Enantioselectivity | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is essential for developing sustainable manufacturing processes. nih.govkean.edu This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgjocpr.com The ideal atom economy is 100%, meaning all reactant atoms are found in the product. wikipedia.org
Reactions like additions and rearrangements tend to have high atom economies, whereas substitutions and eliminations are inherently less efficient as they generate byproducts. jk-sci.combuecher.de The synthesis of this compound via a Grignard reaction (an addition reaction) is an example of a potentially atom-economical process. In contrast, a multi-step synthesis involving a Wittig reaction would generate a stoichiometric triphenylphosphine (B44618) oxide byproduct, resulting in a significantly lower atom economy. libretexts.org Maximizing atom economy reduces waste, which in turn lowers both the environmental and economic costs associated with its disposal. wikipedia.org
| Reaction Type | Description | Typical Atom Economy | Byproducts | Reference |
|---|---|---|---|---|
| Addition (e.g., Grignard) | Reactants combine to form a single product. | High (approaching 100%) | Minimal (from workup) | jk-sci.com |
| Substitution | Part of one molecule is replaced by another atom/group. | Moderate to Low | Stoichiometric | buecher.de |
| Wittig Reaction | Forms an alkene from a carbonyl and a phosphonium (B103445) ylide. | Very Low | Stoichiometric phosphine (B1218219) oxide. libretexts.org | libretexts.org |
Solvent-Free and Microwave-Assisted Synthesis Methodologies
Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reactions can lead to more efficient processes by increasing reactant concentration and simplifying product workup. mdpi.com
Microwave-assisted organic synthesis (MAOS) is another green technology that has gained prominence. ijnrd.org By using microwave irradiation, it is possible to heat reaction mixtures directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. ijnrd.orgcem.com This technique has been successfully applied to a wide range of organic transformations, including the oxidation and acylation of alcohols. cem.comacs.org There is also evidence of a synergistic effect when combining microwave irradiation with enzymatic catalysis, further enhancing reaction rates. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Heating Mechanism | Conduction/Convection (indirect) | Direct heating via dielectric polarization | ijnrd.org |
| Reaction Time | Hours to days | Minutes to hours | ijnrd.orgcem.com |
| Energy Efficiency | Lower | Higher | researchgate.net |
| Yield & Purity | Variable | Often higher | cem.com |
Catalytic Approaches (e.g., Nanocatalysis, Biocatalysis) for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. mdpi.com The development of novel catalytic systems is crucial for enhancing the sustainability of chemical synthesis.
Nanocatalysis : Nanocatalysts, which are materials with particle sizes in the nanometer range, offer significant advantages over their bulk counterparts. purkh.com Their extremely high surface area-to-volume ratio provides more active sites, leading to higher catalytic activity. ajgreenchem.com This enhanced efficiency can allow reactions to be performed under milder conditions (lower temperature and pressure), reducing energy consumption. purkh.com For reactions relevant to the synthesis of the target molecule, iron nanoparticles have been shown to be effective catalysts for the cross-coupling of Grignard reagents with alkyl halides. researchgate.net
Biocatalysis : As discussed previously, biocatalysis represents an inherently green approach. The use of enzymes occurs in aqueous systems under mild conditions, avoiding the need for harsh reagents and organic solvents. Enzymes are highly selective, which minimizes the formation of byproducts and simplifies purification processes. nih.gov Furthermore, enzymes are biodegradable, reducing their long-term environmental impact. nih.govrsc.org The integration of biocatalysis into synthetic routes aligns perfectly with the goals of creating safer, more efficient, and sustainable chemical processes. ajgreenchem.comacs.org
| Catalytic Approach | Key Features | Green Chemistry Benefits | Reference |
|---|---|---|---|
| Nanocatalysis | High surface area, high reactivity. ajgreenchem.com | Reduced catalyst loading, lower energy consumption, milder conditions. purkh.com | purkh.comajgreenchem.com |
| Biocatalysis | High selectivity, aqueous media, mild conditions. nih.gov | Reduced byproducts, elimination of hazardous solvents, biodegradable catalyst. nih.govnih.gov | nih.govnih.govrsc.org |
Mechanistic Investigations of Reactions Involving 1 2 Bromophenyl 2 Methylcyclopentan 1 Ol Derivatives
Nucleophilic Substitution Pathways on the Hydroxyl Group and Bromine Atom
Nucleophilic substitution reactions are fundamental transformations in organic chemistry. For 1-(2-bromophenyl)-2-methylcyclopentan-1-ol, both the hydroxyl group and the bromine atom can potentially be targeted by nucleophiles, but their reactivity and the mechanisms of their substitution differ significantly.
The hydroxyl group (-OH) is inherently a poor leaving group. For a nucleophilic substitution to occur at the tertiary carbon center, the -OH group must first be converted into a better leaving group. This is typically achieved through protonation in acidic media or by conversion to an ester or sulfonate ester.
Under strongly acidic conditions, the lone pair of electrons on the oxygen atom of the hydroxyl group can be protonated by an acid (e.g., H₂SO₄) to form an oxonium ion (-OH₂⁺). This positively charged species is an excellent leaving group, and its departure as a water molecule leads to the formation of a stable tertiary carbocation. This carbocation is then susceptible to attack by a nucleophile.
Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reaction with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, and their displacement by a nucleophile can proceed via an Sₙ1 or Sₙ2 mechanism, although the Sₙ1 pathway is more likely for a sterically hindered tertiary center.
| Activation Method | Reagent(s) | Intermediate/Activated Group | Leaving Group | Typical Subsequent Reaction |
| Protonation | Strong acid (e.g., H₂SO₄, HCl) | Oxonium ion (-OH₂⁺) | Water (H₂O) | Sₙ1 substitution, E1 elimination |
| Tosylation | p-Toluenesulfonyl chloride, pyridine | Tosylate (-OTs) | Tosylate anion (TsO⁻) | Sₙ1/Sₙ2 substitution |
| Mesylation | Methanesulfonyl chloride, pyridine | Mesylate (-OMs) | Mesylate anion (MsO⁻) | Sₙ1/Sₙ2 substitution |
While direct nucleophilic substitution on the bromine atom of this compound via a standard SₙAr mechanism is unlikely due to the lack of strong electron-withdrawing groups on the aromatic ring, the proximity of the hydroxyl group could facilitate intramolecular reactions.
Intramolecular aryl transfer, in which the aryl group migrates to another part of the molecule, has been observed in related systems, often proceeding through radical or organometallic intermediates. nih.gov For instance, under specific conditions, photoredox catalysis can generate an aryl radical that could potentially undergo an intramolecular hydrogen atom transfer. rsc.org
In the context of this compound, a hypothetical intramolecular cyclization could occur if the hydroxyl group is deprotonated to form an alkoxide. This alkoxide could then act as an intramolecular nucleophile, potentially displacing the bromine atom to form a cyclic ether. However, this type of reaction, known as an intramolecular Williamson ether synthesis, is generally more favorable for forming 5- and 6-membered rings. The formation of a 5-membered ring in this case would require the oxygen to attack the ipso-carbon of the bromo-phenyl group, which is sterically hindered.
Elimination Reactions: Dehydration to Cyclopentene (B43876) Derivatives
The treatment of alcohols with strong acids at elevated temperatures can lead to elimination reactions, resulting in the formation of alkenes. For tertiary alcohols like this compound, this dehydration reaction typically proceeds through a unimolecular elimination (E1) mechanism.
The E1 dehydration of a tertiary alcohol involves a three-step mechanism: chemistrysteps.commasterorganicchemistry.comperiodicchemistry.com
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). chemistrysteps.com
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation. This is the rate-determining step of the reaction. chemistrysteps.comperiodicchemistry.com The stability of the carbocation is a key factor in the facility of the E1 reaction, with tertiary carbocations being more stable than secondary or primary ones. periodicchemistry.com
Deprotonation to Form an Alkene: A weak base, such as water or the conjugate base of the acid, removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst.
In the case of this compound, deprotonation can occur from either the adjacent carbon in the cyclopentane (B165970) ring or the methyl group. According to Zaitsev's rule, the more substituted alkene is generally the major product. masterorganicchemistry.com Therefore, the formation of 1-(2-bromophenyl)-2-methylcyclopent-1-ene would be favored over 1-(2-bromophenyl)-2-(methylidene)cyclopentane.
| Step | Description | Intermediate(s) |
| 1 | Protonation of the hydroxyl group by a strong acid. | Oxonium ion |
| 2 | Loss of water to form a carbocation (rate-determining). | Tertiary carbocation |
| 3 | Deprotonation by a weak base to form an alkene. | Alkene |
Carbon-Carbon Bond Activation and Rearrangement Mechanisms in Aryl-Substituted Tertiary Alcohols
The carbocation intermediate formed during the acid-catalyzed dehydration of this compound can undergo rearrangements to form more stable carbocations, leading to skeletal changes in the molecule. msu.educhemistrysteps.com
One possible rearrangement is a ring expansion, where the five-membered cyclopentane ring expands to a more stable six-membered cyclohexane (B81311) ring. chemistrysteps.comyoutube.com This would involve the migration of one of the carbon-carbon bonds of the cyclopentane ring to the carbocation center. Such rearrangements are driven by the relief of ring strain and the formation of a more stable carbocation. msu.educhemistrysteps.com
Acyloin Rearrangements and Their Catalytic Asymmetric Variants
The acyloin rearrangement is a chemical transformation of α-hydroxy ketones (acyloins). While this compound is a tertiary alcohol and not an α-hydroxy ketone, derivatives of this compound could potentially undergo reactions that lead to intermediates amenable to such rearrangements.
In a typical acyloin rearrangement, an alkyl or aryl group migrates to an adjacent carbonyl carbon, with the concurrent migration of a hydroxyl proton. This process is often catalyzed by acids or bases. The catalytic asymmetric variant of this reaction aims to control the stereochemistry of the product, which is particularly relevant when a new stereocenter is formed. Chiral catalysts, such as those based on metal complexes with chiral ligands, are employed to achieve high enantioselectivity. For a derivative of this compound to undergo such a rearrangement, it would first need to be oxidized to the corresponding α-hydroxy ketone. The subsequent rearrangement would be influenced by the electronic and steric properties of the 2-bromophenyl and methyl groups.
Beta-Carbon Elimination and Migratory Insertion Pathways
Beta-Carbon Elimination
Beta-carbon elimination is a reaction in organometallic chemistry where a carbon-carbon bond at the β-position relative to a metal center is cleaved. wikipedia.org This process is less common than β-hydride elimination. wikipedia.org For a derivative of this compound to be involved in a β-carbon elimination reaction, it would need to form an organometallic complex where the cyclopentyl ring is positioned appropriately relative to the metal center. The presence of the bulky 2-bromophenyl and methyl groups would sterically influence the feasibility and stereochemistry of such a reaction. The driving force for this type of elimination can be the relief of ring strain or the formation of a more stable product. wikipedia.org
Migratory Insertion Pathways
Migratory insertion is a fundamental step in many organometallic catalytic cycles. openochem.orgwikipedia.org It involves the insertion of an unsaturated molecule (like an alkene or carbon monoxide) into a metal-ligand bond. openochem.orgwikipedia.org A derivative of this compound could participate in such a pathway if the aryl group or the cyclopentyl group were bonded to a metal center that also coordinates an unsaturated ligand. The migration of the aryl or alkyl group to the unsaturated ligand would result in the formation of a new carbon-carbon bond. The regioselectivity and stereochemistry of the insertion would be dictated by the nature of the metal, its ligands, and the substituents on the cyclopentyl ring. openochem.org
Radical Mechanisms and Their Role in Cycloalcohol Formation
The formation of cycloalcohols, such as this compound, can often be achieved through radical cyclization reactions. wikipedia.org In a typical synthetic route, a radical is generated on a precursor molecule, which then undergoes an intramolecular cyclization to form the cyclic alcohol. wikipedia.org
For the synthesis of this compound via a radical mechanism, a plausible precursor would be an open-chain compound containing a bromine atom and a suitably positioned radical acceptor, such as a double bond. The reaction would likely proceed through the following steps:
Radical Initiation: Generation of a radical, often at the carbon bearing the bromine atom, through the use of a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent such as a tin hydride.
Cyclization: The aryl radical would then attack an intramolecular double bond to form the cyclopentyl ring. The regioselectivity of this cyclization (5-exo vs. 6-endo) is a critical factor.
Radical Quenching: The resulting radical on the cyclopentyl ring would be quenched, for instance, by abstracting a hydrogen atom from the tin hydride, to yield the final cycloalcohol product.
Mechanistic investigations into such radical cyclizations often involve the use of radical clocks or trapping agents to detect the presence and nature of radical intermediates. nih.gov The stereochemical outcome of the cyclization is also a key area of study, with the substituents on the precursor influencing the diastereoselectivity of the ring formation.
Advanced Characterization and Computational Modeling of 1 2 Bromophenyl 2 Methylcyclopentan 1 Ol
Spectroscopic Methodologies for Complex Structural Elucidation
The unambiguous determination of the complex stereochemistry of 1-(2-Bromophenyl)-2-methylcyclopentan-1-ol relies on a combination of powerful spectroscopic techniques. These methods are essential for differentiating between its possible stereoisomers and for obtaining a precise model of its molecular architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for distinguishing between the diastereomers of this compound. The presence of two chiral centers gives rise to two pairs of enantiomers (four stereoisomers). While enantiomers are spectroscopically indistinguishable in an achiral solvent, diastereomers exhibit distinct NMR spectra.
In ¹H NMR, the relative stereochemistry between the hydroxyl and methyl groups (cis or trans) influences the local electronic environment, leading to different chemical shifts for the protons on the cyclopentyl ring and the methyl group. The spatial proximity and orientation of the bulky 2-bromophenyl group also create anisotropic effects that further differentiate the proton signals. The coupling constants (J-values) between adjacent protons can provide valuable information about the dihedral angles and, consequently, the preferred conformation of the cyclopentane (B165970) ring for each diastereomer.
Similarly, ¹³C NMR spectroscopy can distinguish between diastereomers, as the carbon chemical shifts are sensitive to the steric and electronic environment.
Table 1: Hypothetical ¹H NMR Data for Diastereomers of this compound
| Proton Assignment | Diastereomer A (cis) | Diastereomer B (trans) |
|---|---|---|
| -OH | 4.85 ppm (s, 1H) | 4.70 ppm (s, 1H) |
| Aromatic-H | 7.10-7.60 ppm (m, 4H) | 7.12-7.65 ppm (m, 4H) |
| -CH(Me)- | 2.15 ppm (m, 1H) | 2.30 ppm (m, 1H) |
| Cyclopentyl-H | 1.50-2.05 ppm (m, 6H) | 1.45-2.10 ppm (m, 6H) |
Note: This table is illustrative. Actual chemical shifts may vary.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the molecule with high accuracy. While standard mass spectrometry may not easily differentiate stereoisomers, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns or ion intensities, arising from the different steric arrangements in the diastereomers that influence the stability of fragment ions.
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration and solid-state conformation of a molecule. By analyzing the diffraction pattern of X-rays passed through a single crystal of a resolved enantiomer of this compound, a precise three-dimensional model of the molecule can be constructed.
This technique provides exact measurements of bond lengths, bond angles, and torsion angles, which confirms the relative stereochemistry (the cis/trans relationship of the substituents) and, when a pure enantiomer is used, the absolute configuration (R/S designation) at each chiral center. The analysis also reveals the preferred conformation of the cyclopentane ring in the solid state (e.g., envelope or twist) and the precise orientation of the 2-bromophenyl substituent. growingscience.com
Table 2: Representative Crystallographic Data Obtainable from X-ray Analysis
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | The symmetry group of the crystal. | Pbca |
| a, b, c (Å) | Unit cell dimensions. | a=11.5, b=7.5, c=19.7 |
| α, β, γ (°) | Unit cell angles. | α=β=γ=90 |
| Bond Length (C-Br) | The distance between the Carbon and Bromine atoms. | 1.90 Å |
| Bond Angle (O-C-C) | The angle between the atoms of the alcohol group and the ring. | 109.5° |
Note: This table presents the type of data generated from an X-ray crystallography experiment and is modeled on findings for similar organic molecules. growingscience.com
Computational Chemistry for Mechanistic Insights and Predictive Modeling
Computational chemistry provides powerful tools to investigate aspects of molecular structure and reactivity that are often difficult to probe experimentally. Through theoretical calculations, it is possible to model reaction pathways, analyze conformational landscapes, and predict the outcomes of stereoselective reactions.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms by calculating the potential energy surface of a reaction. pitt.edu For a reaction involving this compound, such as an esterification, DFT calculations can be used to model the geometries and energies of the reactants, intermediates, transition states, and products. core.ac.uk
By identifying the transition state structures, which represent the highest energy point along the reaction coordinate, the activation energy (ΔE‡ or ΔG‡) can be determined. This value is crucial for understanding the reaction kinetics. Comparing the activation energies of competing pathways allows researchers to identify the most favorable reaction mechanism. core.ac.ukresearchgate.net For example, DFT studies on the acylation of similar secondary alcohols have successfully elucidated the catalytic cycle and identified the rate- and selectivity-determining steps. core.ac.uk
The reactivity and spectroscopic properties of this compound are heavily influenced by its conformational preferences. calcus.cloud The five-membered cyclopentane ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms, to alleviate angle and torsional strain. libretexts.org
Computational methods like molecular dynamics (MD) simulations and conformational searches are used to explore the potential energy surface of the molecule. drugdesign.org MD simulations model the atomic motions over time, allowing the molecule to overcome energy barriers and sample a wide range of conformations, ultimately identifying the most stable, low-energy structures. calcus.clouddrugdesign.org This analysis reveals the preferred orientations of the bulky 2-bromophenyl, methyl, and hydroxyl groups, providing insight into the steric interactions that govern the molecule's shape and stability.
A significant application of computational chemistry is the prediction of stereoselectivity in chemical reactions. rsc.org When a chiral molecule like this compound undergoes a reaction with a chiral reagent or catalyst, two diastereomeric transition states are possible, leading to different reaction rates for each enantiomer.
Theoretical calculations, particularly DFT, can be used to model these diastereomeric transition states and calculate their respective activation energies. core.ac.uk The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric ratio (e.r.) or diastereomeric ratio (d.r.) of the products. nih.gov This predictive power is invaluable for the rational design of catalysts and for optimizing reaction conditions to achieve high levels of stereoselectivity. core.ac.uk Computational studies have successfully predicted how modifications to a catalyst's structure would lead to improved selectivity in the kinetic resolution of aryl alcohols, a prediction that was later verified experimentally. core.ac.uk
Synthetic Applications and Chemical Transformations of 1 2 Bromophenyl 2 Methylcyclopentan 1 Ol
Utilization as a Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of an aryl bromide and a tertiary alcohol on a cyclopentyl scaffold makes 1-(2-Bromophenyl)-2-methylcyclopentan-1-ol a valuable starting point for the synthesis of more elaborate molecules. The two primary functional groups can be addressed sequentially or in a concerted fashion to build molecular complexity. For instance, the aryl bromide serves as a handle for carbon-carbon or carbon-heteroatom bond formation through various cross-coupling reactions, while the tertiary alcohol can be used to introduce other functionalities or influence the stereochemical outcome of subsequent reactions.
This compound could be envisioned as a key intermediate in the synthesis of polycyclic compounds or pharmacologically relevant scaffolds. A hypothetical synthetic pathway might involve an initial cross-coupling reaction at the bromide position to introduce a new aryl or alkyl substituent. Subsequently, the tertiary alcohol could undergo an acid-catalyzed rearrangement, potentially leading to a ring-expanded or spirocyclic system. The interplay between these two reactive sites allows for a divergent synthetic approach, where a single starting material can be guided down multiple reaction pathways to generate a library of complex and diverse molecular structures.
Functional Group Interconversions of the Tertiary Alcohol Moiety
The tertiary alcohol in this compound is a key functional group that can be converted into various other moieties, although its reactivity is distinct from primary or secondary alcohols. researchgate.net Due to the absence of an alpha-hydrogen, tertiary alcohols are resistant to direct oxidation under standard conditions (e.g., using PCC, Jones reagent). researchgate.net However, they are susceptible to substitution reactions, particularly under acidic conditions, which proceed via a stable tertiary carbocation intermediate.
Nucleophilic substitution reactions can be employed to replace the hydroxyl group with a variety of other functional groups. pdx.edu For example, treatment with hydrohalic acids (like HBr or HCl) would lead to the corresponding tertiary halides. Other nucleophiles can also be introduced, expanding the synthetic utility of the molecule.
Below is a table summarizing potential functional group interconversions for the tertiary alcohol moiety.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reaction Type |
| Tertiary Alcohol (-OH) | Concentrated HBr or PBr₃ | Tertiary Bromide (-Br) | Nucleophilic Substitution (Sₙ1) |
| Tertiary Alcohol (-OH) | Concentrated HCl / ZnCl₂ | Tertiary Chloride (-Cl) | Nucleophilic Substitution (Sₙ1) |
| Tertiary Alcohol (-OH) | H₂SO₄ or TsOH, heat | Alkene | Elimination (E1) |
| Tertiary Alcohol (-OH) | NaH, then R-X | Ether (-OR) | Williamson Ether Synthesis |
These transformations highlight the potential to modify the alcohol portion of the molecule to suit the needs of a larger synthetic scheme.
Cross-Coupling Reactions Involving the Aryl Bromide Functionality
The aryl bromide component of this compound is a powerful handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. youtube.com These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks. youtube.com
Palladium catalysts are widely used for their efficiency and functional group tolerance in coupling aryl halides with various partners. wikipedia.org The aryl bromide in the target molecule is an excellent substrate for several key palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, typically yielding biaryl compounds. wikipedia.org
Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, providing a method for vinylation of the aromatic ring.
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylated alkyne. nih.gov
Stille Coupling: This reaction uses an organostannane reagent to couple with the aryl bromide, offering another robust method for C-C bond formation.
The table below illustrates these potential palladium-catalyzed transformations.
| Reaction Name | Coupling Partner | Typical Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or Aryl-Alkene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | Arylated Alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Alkyne |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-R |
| Buchwald-Hartwig | Amine (R₂NH) or Alcohol (ROH) | Pd Catalyst, Ligand, Base | Aryl Amine or Aryl Ether |
While palladium catalysts are highly effective, nickel-based systems have emerged as powerful and more economical alternatives for cross-coupling reactions. chemistrysteps.com Nickel catalysts can facilitate C-H arylation, coupling the aryl bromide with unactivated C-H bonds of other arenes or heteroarenes. researchgate.net This allows for the direct formation of biaryl compounds without the need to pre-functionalize the coupling partner. researchgate.net
Furthermore, nickel catalysts are known to be effective in coupling aryl halides with organozinc or Grignard reagents (Kumada coupling). Recent advancements have also demonstrated nickel's utility in photoredox catalysis, enabling C(sp³)–H arylation under mild, room-temperature conditions, which could potentially be applied to couple the aryl bromide with alkyl fragments. rsc.org
Cyclopentane (B165970) Ring Transformations: Expansions and Contractions in Related Systems
The cyclopentane ring itself can be a substrate for transformations that alter its size. While specific examples involving this compound are not documented, principles from related systems suggest potential pathways for ring expansion and contraction. researchgate.net
Ring Expansion: Rearrangements are common methods for expanding rings. For instance, a pinacol-type rearrangement could be envisioned. If the tertiary alcohol were converted to a leaving group, the resulting carbocation could trigger the migration of one of the cyclopentane ring's C-C bonds, leading to a ring-expanded cyclohexanone (B45756) derivative. researchgate.net Such rearrangements are driven by the release of ring strain and the formation of a more stable carbocation or carbonyl group. Another strategy involves the opening of a bicyclic intermediate, which could be formed from the cyclopentene (B43876) derived from the dehydration of the starting alcohol. researchgate.net
Ring Contraction: Ring contractions often proceed through the formation of carbenoid intermediates or via rearrangements like the Favorskii rearrangement. A hypothetical pathway for contraction could involve the conversion of the cyclopentanol (B49286) to a cyclopentanone (B42830), followed by α-halogenation. Treatment of the resulting α-haloketone with a base could initiate a Favorskii-type rearrangement, leading to a cyclobutanecarboxylic acid derivative. Such reactions are synthetically valuable for accessing smaller, more strained ring systems from more readily available starting materials.
These potential transformations underscore the latent reactivity of the cyclopentane core, offering pathways to diverse carbocyclic structures.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-(2-Bromophenyl)-2-methylcyclopentan-1-ol?
- Methodological Answer : The compound can be synthesized via Grignard addition to a cyclopentanone intermediate. For example, reacting 2-bromophenylmagnesium bromide with 2-methylcyclopentan-1-one under anhydrous conditions (e.g., THF, 0°C to room temperature) followed by acid quenching . Alternative routes include Friedel-Crafts acylation using bromophenyl derivatives and cyclopentanol precursors, though steric hindrance may require Lewis acid optimization (e.g., AlCl₃ or FeCl₃) . Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the hydroxyl proton (δ 1.5–2.5 ppm, broad singlet) and methyl group (δ 1.2–1.4 ppm, triplet). The bromophenyl aromatic protons appear as a multiplet (δ 7.2–7.6 ppm) .
- ¹³C NMR : The quaternary carbon attached to bromine resonates at δ 120–130 ppm, while the cyclopentanol carbons appear between δ 20–40 ppm .
- MS : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 255.0 (C₁₂H₁₅BrO⁺) .
- IR : A broad O-H stretch (~3200–3400 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹) are key identifiers .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in a cool, dry place (<25°C) under inert gas (argon/nitrogen) to prevent oxidation .
- PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood with ≥100 ft/min face velocity to avoid inhalation .
- Spills : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as halogenated waste .
Advanced Questions
Q. What strategies resolve stereochemical ambiguities in this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Retention times and optical rotation ([α]D²⁵) can confirm configuration .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration. Refinement software (e.g., SHELXL) analyzes bond angles and torsion .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density. The bromine atom’s σ-hole (electrostatic potential surface) predicts susceptibility to SNAr reactions .
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess activation energy for hydroxyl-group participation in intramolecular H-bonding, which may stabilize transition states .
Q. How do contradictory reports on reaction yields for similar brominated cyclopentanols inform optimization?
- Methodological Answer :
- Variable Analysis : Compare catalysts (e.g., Pd vs. Cu in cross-couplings), solvent polarity (DMF vs. THF), and temperature. For example, Pd(PPh₃)₄ in DMF at 80°C may improve Suzuki-Miyaura coupling yields by 20–30% over Cu-based systems .
- Purity Control : Use HPLC (C18 column, acetonitrile/water) to detect byproducts (e.g., dehalogenated derivatives) that reduce yield. Adjust stoichiometry of Grignard reagents to minimize side reactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
